3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol is a compound classified as a benzothiazole derivative. Benzothiazoles are heterocyclic compounds characterized by a fused benzene and thiazole ring, containing both sulfur and nitrogen atoms. This particular compound features a trifluoropropanol moiety, which enhances its chemical properties and potential applications in various fields including medicinal chemistry and materials science. The compound is recognized for its diverse biological activities, particularly in antimicrobial and anticancer research.
The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol typically involves the reaction of 2-mercaptobenzothiazole with trifluoroacetone under basic conditions. The general method can be outlined as follows:
In industrial settings, continuous flow reactors may be utilized to optimize yield and purity, while green chemistry approaches are increasingly adopted to enhance sustainability.
The molecular structure of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol can be described as follows:
The presence of the trifluoromethyl group significantly alters the compound's chemical properties, making it a valuable scaffold for drug design .
3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol is involved in several types of chemical reactions:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol is primarily linked to its interactions with biological macromolecules:
These mechanisms make it a subject of interest in drug discovery and development .
The physical and chemical properties of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol include:
These properties are critical for determining the compound's behavior in various applications .
The applications of 3-(1,3-Benzothiazol-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol span multiple scientific fields:
Benzothiazole derivatives constitute a privileged heterocyclic system characterized by a fused benzene ring and thiazole moiety. This bicyclic architecture (C₇H₅NS) provides exceptional versatility in medicinal chemistry due to its capacity for hydrogen bonding, π-π stacking interactions, and varied substitution patterns. The 2-position is particularly reactive, serving as a strategic anchor point for functionalization – most commonly with sulfanyl, amino, or alkyl groups – enabling precise modulation of electronic properties and steric bulk [1]. Modern applications exploit these characteristics to develop compounds targeting voltage-gated sodium channels (Nav 1.7/1.8), where benzothiazole-containing molecules demonstrate nanomolar inhibitory activity relevant to neuropathic pain management [3]. The scaffold’s planar rigidity facilitates DNA intercalation in anticancer research, while its electron-rich environment supports redox-mediated mechanisms in neurodegenerative disease therapeutics. Structural diversity arises from substituents at positions 4–7 on the benzene ring, which significantly influence bioavailability and target engagement. Methoxy, fluoro, and chloro groups are frequently incorporated to fine-tune lipophilicity (logP) and membrane permeability [3].
Table 1: Structural and Functional Diversity in Benzothiazole Derivatives
Position | Common Substituents | Electronic Effects | Biological Influence |
---|---|---|---|
2-position | Sulfanyl, amino, alkyl | Modulates nucleophilicity | Target binding affinity |
4–5 positions | Methoxy, halogens (F/Cl) | Alters π-electron density | Lipophilicity (logP) & metabolic stability |
6-position | Nitrile, trifluoromethyl | Strong electron-withdrawing | Membrane permeability & potency |
7-position | Hydroxyl, alkylsulfonyl | Hydrogen bonding capacity | Solubility & protein interactions |
The strategic incorporation of 1,1,1-trifluoro-2-propanol (TFPO) motifs into bioactive molecules represents a significant advancement in medicinal chemistry. TFPO (C₃H₅F₃O, MW 114.07) possesses distinctive physicochemical properties including:
These attributes make TFPO an exceptional pharmacophore component when coupled with sulfur-containing linkers. The sulfanyl (thioether) bridge (-S-CH₂-) provides:
Historical development shows initial applications as solvents (bp 81-82°C) before recognition of their bioactivity [5]. Modern hybrids like 3-(pyridin-2-ylsulfanyl)-1,1,1-trifluoro-2-propanol (90% purity, Key Organics) validate this approach in central nervous system targets [4]. The synthetic versatility of TFPO is demonstrated by its use in preparing neuroactive esters like 1,1,1-trifluoropropan-2-yl 2-(4-hydroxy-3-methoxyphenyl)acetate via nucleophilic substitution or esterification reactions [2].
Table 2: Evolution of Sulfanyl-Trifluoropropanol Hybrid Pharmacophores
Generation | Structural Features | Synthetic Approach | Primary Applications |
---|---|---|---|
First-gen (1970s) | Simple alkyl/aryl sulfanyl links | Williamson ether synthesis | Solvents & intermediates |
Second-gen (1990s) | Heteroaromatic conjugates (pyridyl) | Nucleophilic aromatic substitution | CNS receptor modulators |
Third-gen (Current) | Benzothiazole conjugates | Catalytic C-S coupling | Ion channel modulators & anticancer leads |
This hybrid architecture merges the complementary pharmacological features of benzothiazoles and sulfanyl-trifluoropropanol units into a single chemical entity. The molecular design addresses key drug discovery challenges:
Bioavailability Optimization: The benzothiazole’s moderate logP (predicted ~2.8) counterbalances the high hydrophilicity of the trifluoropropanol group, achieving optimal membrane permeability while maintaining aqueous solubility (>10 mg/mL predicted) [1] [7].
Targeted Sodium Channel Modulation: Structural analogy to patented Nav 1.7 inhibitors suggests high potential for pain management. The benzothiazole ring may interact with voltage-sensing domains via π-cation interactions, while the sulfanyl linker provides optimal spacing (5.2Å) between pharmacophoric elements [3].
Synthetic Accessibility: Key intermediates are commercially available, including 2-mercaptobenzothiazole (CAS 149-30-4) and 1,1,1-trifluoro-2,3-epoxypropane. The thiol-epoxide "click" reaction enables high-yield (>75%) conjugation under mild conditions using K₂CO₃ in DMF at 60°C [4].
Metabolic Robustness: The CF₃ group resorts oxidative metabolism, while the thioether linkage avoids rapid sulfoxidation observed in sulfonamides. This extends plasma half-life relative to non-fluorinated analogs [7].
Table 3: Key Physicochemical Properties of Target Compound
Property | Value/Range | Measurement Method | Significance |
---|---|---|---|
Molecular Weight | 293.3 g/mol | Calculated | Drug-likeness |
logP (Predicted) | 2.5–3.0 | Computational modeling | Membrane permeability |
Hydrogen Bond Acceptors | 4 | Molecular structure | Solubility & protein binding |
Hydrogen Bond Donors | 1 | Molecular structure | Solubility & protein binding |
Rotatable Bonds | 4 | Molecular structure | Conformational flexibility |
Topological Polar Surface Area | 75 Ų | Computational modeling | Blood-brain barrier penetration |
The compound’s structural novelty lies in the unsymmetrical thioether linkage between the benzothiazole C2 position and the propanol C3 atom – a configuration distinct from symmetrical disulfides or sulfoxides. This molecular asymmetry creates a chiral center at C2 of the propanol moiety, enabling enantioselective synthesis for pharmacological optimization. Nuclear magnetic resonance (NMR) analysis would reveal distinct diastereotopic proton signals for the -SCH₂- group (δ 3.5–3.8 ppm) and benzothiazole aromatic protons (δ 7.2–8.1 ppm), while infrared spectroscopy would show characteristic O-H stretch (~3400 cm⁻¹) and C≡N absorption (2220 cm⁻¹) [1] [4]. These features position this hybrid molecule as a compelling lead structure for neuropathic pain, viral infections, and chemotherapy-induced neuropathy – conditions where sodium channel modulation shows therapeutic promise [3].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1